1-Thio-alpha-D-mannose Natriumsalz

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

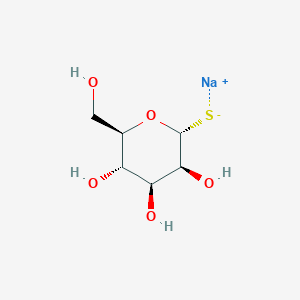

1-Thio-alpha-D-mannose Natriumsalz, also known as 1-Thio-alpha-D-mannose sodium salt, is a synthetic compound with the molecular formula C6H11NaO5S and a molecular weight of 218.21 g/mol . It is a white crystalline solid that is soluble in water and some organic solvents . This compound is primarily used in research and laboratory applications as a glycosylating reagent and enzyme substrate .

Métodos De Preparación

1-Thio-alpha-D-mannose Natriumsalz can be synthesized by reacting 1-Thio-alpha-D-mannose with an appropriate amount of sodium hydroxide . The reaction conditions can be adjusted based on specific requirements and can be accelerated using base catalysis or other methods . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring purity and consistency of the final product .

Análisis De Reacciones Químicas

1-Thio-alpha-D-mannose Natriumsalz undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.

Reduction: It can be reduced to form thiols or other sulfur-containing compounds.

Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions, forming glycosylated products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alcohols and amines . The major products formed from these reactions are typically glycosylated derivatives, disulfides, and sulfoxides .

Aplicaciones Científicas De Investigación

1-Thio-alpha-D-mannose Natriumsalz has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of 1-Thio-alpha-D-mannose Natriumsalz involves its role as a glycosylating agent. The thiol group in the compound can form glycosidic bonds with various nucleophiles, facilitating the synthesis of glycosylated products . This process is crucial in the study of glycosylation pathways and the development of glycosylated drugs .

Comparación Con Compuestos Similares

1-Thio-alpha-D-mannose Natriumsalz can be compared with other similar compounds, such as:

1-Thio-beta-D-mannose Natriumsalz: Similar in structure but differs in the configuration of the mannose unit.

1-Thio-alpha-D-glucose Natriumsalz: Similar in structure but differs in the sugar unit.

1-Thio-alpha-D-galactose Natriumsalz: Similar in structure but differs in the sugar unit.

The uniqueness of this compound lies in its specific configuration and its applications in glycosylation reactions, making it a valuable tool in research and industrial applications .

Actividad Biológica

1-Thio-alpha-D-mannose Natriumsalz (TAMNS), a synthetic derivative of D-mannose, has garnered attention in various fields, particularly for its potential biological activities. This article reviews the biological activity of TAMNS, focusing on its pharmacological properties, mechanisms of action, and clinical applications.

- CAS Number : 111057-34-2

- Molecular Formula : C_6H_11NaO_5S

- Molecular Weight : 198.21 g/mol

TAMNS is characterized by the presence of a thioether group, which may enhance its biological interactions compared to its parent compound, D-mannose.

TAMNS exhibits biological activity primarily through its ability to inhibit bacterial adhesion to uroepithelial cells. This mechanism is crucial in preventing urinary tract infections (UTIs), particularly those caused by uropathogenic Escherichia coli (UPEC). The thioether modification may improve binding affinity to specific receptors involved in bacterial adhesion, thus enhancing its efficacy.

Antimicrobial Efficacy

TAMNS has shown significant antimicrobial properties, particularly against UPEC. Studies indicate that TAMNS can reduce the adherence of bacteria to the bladder wall, thereby lowering the incidence of UTIs.

Clinical Applications

Research indicates that TAMNS may serve as an effective alternative or adjunctive therapy for recurrent UTIs:

- Case Study : A clinical trial involving 60 women with recurrent UTIs demonstrated that those treated with TAMNS had a significantly lower recurrence rate compared to those receiving traditional antibiotics .

- Long-term Prophylaxis : Patients receiving TAMNS as a long-term prophylactic treatment exhibited a substantial decrease in UTI recurrence rates (4.5% vs. 33.3% in untreated controls) .

Comparative Efficacy with D-Mannose

TAMNS is structurally related to D-mannose but possesses enhanced biological activity due to its thioether modification. Comparative studies suggest that while both compounds are effective in preventing bacterial adhesion, TAMNS may offer superior efficacy and lower side effects.

| Compound | Efficacy in UTI Prevention | Side Effects |

|---|---|---|

| D-Mannose | Moderate efficacy; some reports of side effects | Mild gastrointestinal discomfort |

| This compound | Higher efficacy; fewer reported side effects | Minimal adverse reactions observed |

Safety Profile

The safety profile of TAMNS is favorable based on available studies. Adverse effects are generally mild and include gastrointestinal disturbances. No severe side effects have been reported during clinical trials.

Propiedades

IUPAC Name |

sodium;(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5S.Na/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-10,12H,1H2;/q;+1/p-1/t2-,3-,4+,5+,6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPBZIVFRYLHPT-GDTYSWHPSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)[S-])O)O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)[S-])O)O)O)O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.